4-chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula and a molar mass of 419.65 g/mol. This compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities, including potential applications in medicinal chemistry and drug development. The compound is characterized by the presence of a chloro and iodo substituent, as well as a spirocyclic moiety, which may influence its pharmacological properties.
The compound can be found in various chemical databases and literature, such as PubChem and ChemBK. Its CAS (Chemical Abstracts Service) number is 262444-48-4, which is used to uniquely identify this substance in chemical inventories. The classification of 4-chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine indicates it is a halogenated heterocyclic compound, specifically within the pyrimidine derivatives.
The synthesis of 4-chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step synthetic pathways starting from readily available precursors. Common methods include:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 4-chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine features several notable elements:
The three-dimensional structure can be represented using molecular modeling software to visualize spatial arrangements and interactions.
This compound can undergo various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or alter its physical properties.
The mechanism of action for 4-chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine can be hypothesized based on its structural features:
Further studies are necessary to elucidate the precise molecular interactions and biological effects.
The physical and chemical properties of 4-chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine include:
Data from sources such as PubChem indicate that it may exhibit toxicity if ingested or absorbed through the skin, highlighting the need for safety precautions during handling.
The potential applications of 4-chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine primarily lie in medicinal chemistry:
Continued research into this compound could uncover valuable insights into its therapeutic potential and broaden its applications in drug development and biochemical research.
The strategic incorporation of iodine at the C5 position of the pyrrolopyrimidine scaffold represents a sophisticated molecular design choice grounded in halogen bonding principles. This heavy halogen atom forms highly directional σ-hole interactions with electron-rich regions of biological targets, particularly carbonyl oxygen atoms and nitrogen-containing heterocycles in kinase binding sites. Quantum chemical analyses confirm that iodine-mediated halogen bonds (XBs) exhibit bond energies ranging from -2.5 to -3.5 kcal/mol in ligand-protein complexes, comparable to hydrogen bonds but with superior hydrophobic complementarity [7].
The compound's 5-iodo substituent specifically enhances target binding through a dual mechanism: (1) the iodine's electrophilic cap (σ-hole) engages in highly directional, linear interactions (C–I···O/N angle ≈ 165–180°) with backbone carbonyls of hinge regions in kinases; and (2) its substantial steric bulk induces optimal positioning of the scaffold within deep hydrophobic pockets inaccessible to smaller halogens. This design leverages the halogen's anisotropic charge distribution, where the electron-deficient equatorial belt and σ-hole create orthogonal binding vectors that simultaneously enhance affinity and selectivity [7]. Computational models reveal that bromine and chlorine analogs exhibit 20-30% weaker protein-ligand stabilization energies, underscoring iodine's unique capacity for mediating strong, selective interactions in biological systems [7].
Table 1: Halogen Bond Energy Contributions in Ligand-Protein Complexes
Halogen | Bond Energy (kcal/mol) | Optimal Distance (Å) | Directionality (°) |
---|---|---|---|
Iodine | -2.8 to -3.5 | 3.0–3.2 | 165–180 |
Bromine | -2.2 to -2.8 | 3.1–3.3 | 160–175 |
Chlorine | -1.5 to -2.0 | 3.2–3.5 | 150–170 |
The 1,4-dioxaspiro[4.5]decane moiety attached at N7 exemplifies advanced conformational control in medicinal chemistry. This spirocyclic system imposes three-dimensional structural rigidity through its unique bicyclic architecture, where two rings share a single carbon atom (spiro carbon) locked in a perpendicular orientation. This configuration reduces the entropic penalty of binding by limiting rotational freedom (ΔS~bind~ ≈ 15–20 kJ/mol lower than flexible analogs) while providing well-defined chiral vectors for target engagement [5].
The spirocyclic ketal's stereochemical stability prevents epimerization under physiological conditions, crucial for maintaining consistent pharmacophore geometry. Its fused dioxolane-cyclohexane system generates distinct hydrophobic and polar faces: the equatorial C–H bonds create a lipophilic surface for van der Waals contacts with kinase hydrophobic pockets, while the ketal oxygen atoms offer weak hydrogen bond acceptors that can solvate during ligand entry or stabilize bound water networks [3] [5]. Compared to non-spirocyclic N7 substituents, the 1,4-dioxaspiro[4.5]decane group enhances kinase binding selectivity by >5-fold in biochemical assays due to its ability to exclude off-target proteins through steric incompatibility [5].
Table 2: Conformational Analysis of Spirocyclic vs. Non-Spirocyclic N7 Substituents
Parameter | Spirocyclic System | Linear Alkyl Chain | Flexible Cyclohexyl |
---|---|---|---|
Rotatable Bonds | 0 | 4 | 1 |
ΔG~bind~ (kJ/mol) | -42.3 ± 1.2 | -36.8 ± 2.1 | -38.5 ± 1.8 |
Torsional Entropy Cost | Low | High | Moderate |
Selectivity Index* | 8.5 | 1.2 | 3.7 |
*Selectivity Index = IC50(off-target)/IC50(target)
The pyrrolo[2,3-d]pyrimidine core serves as a versatile bioisostere of purine nucleotides, enabling targeted disruption of ATP-dependent signaling pathways in oncology. This bicyclic heterocycle maintains the hydrogen bonding capacity (N1-H and N8 nitrogen) and π-electron surface area (≈46 Ų) of endogenous adenine while offering strategic sites for diversification: C4, C5, and N7 positions allow synthetic modification to modulate potency, selectivity, and pharmacokinetics [2] [5].
Historically, pyrrolopyrimidine derivatives demonstrate multikinase inhibition profiles with clinical significance. FDA-approved agents like ruxolitinib (JAK1/2 inhibitor), tofacitinib (JAK3 inhibitor), and ribociclib (CDK4/6 inhibitor) share this core, validating its utility in targeted cancer therapy. The scaffold's success stems from its ability to adopt multiple binding modes: it can engage kinase hinge regions through either Watson-Crick (N1-H and N8 donor-acceptor) or reverse-binding (C4 substituent-directed) orientations [5]. Natural products like tubercidin (7-deazapurine antibiotic) further demonstrate the scaffold's evolutionary optimization for biological activity, with modern synthetic derivatives building upon this foundation through strategic substitutions at C4, C5, and N7 [5].
The integration of three functional elements—C4 chloro, C5 iodo, and N7 spirocyclic—creates a pharmacophore with cooperative binding effects exceeding the sum of individual contributions. Biochemical analyses reveal that the 4-chloro substituent serves dual roles: (1) as a leaving group enabling nucleophilic displacement to form covalent kinase inhibitors (e.g., afatinib-like mechanism), and (2) as an electron-withdrawing group that polarizes the pyrrolopyrimidine π-system, enhancing halogen bond strength at C5 by ≈15% compared to unsubstituted analogs [5] [9].
The synergistic coupling between the 5-iodo and spirocyclic groups manifests in allosteric stabilization of target kinases. Molecular dynamics simulations show that the spiro system's hydrophobic bulk (logP contribution ≈2.8) positions the iodine atom for optimal σ-hole overlap (≈85%) with backbone carbonyls, while simultaneously shielding the halogen bond from solvent disruption. This cooperativity produces a ligand efficiency >0.45 compared to <0.35 for mono-substituted analogs. SAR studies demonstrate that removing any single substituent (Cl, I, or spiro) reduces kinase inhibition by 10- to 100-fold, confirming their interdependence [5] [9].
Table 3: Functional Group Contributions to Pharmacophore Activity
Position | Substituent | Key Functions | Binding Energy Contribution (kJ/mol) |
---|---|---|---|
C4 | Chloro | • Leaving group capability • π-System polarization • Steric occlusion | -8.2 ± 0.9 |
C5 | Iodo | • Halogen bond donation • Hydrophobic filling • Conformational steering | -12.7 ± 1.3 |
N7 | 1,4-Dioxaspiro[4.5]decan-8-yl | • Conformational rigidity • Hydrophobic contact surface • Solvent shielding | -14.5 ± 1.5 |
Core | Pyrrolo[2,3-d]pyrimidine | • H-bond acceptor/donor pairs • π-Stacking capability • Bioisosteric mimicry | -6.8 ± 0.7 |
The pharmacophore's bioactivity is further enhanced by the spirocyclic ketal's metabolic stability. Unlike typical ketones, the 1,4-dioxaspiro[4.5]decane resists cytochrome P450 oxidation at the C8 position, extending plasma half-life while maintaining the steric and electronic properties of the cyclohexanone precursor. This protective ketalization strategy allows in vivo generation of the active ketone via acidic hydrolysis in tumor microenvironments—a prodrug approach leveraged in several kinase-targeted therapeutics [3] [5].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9